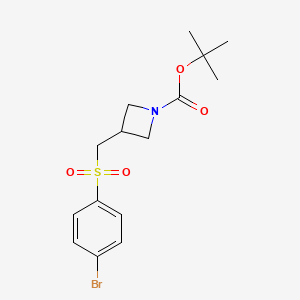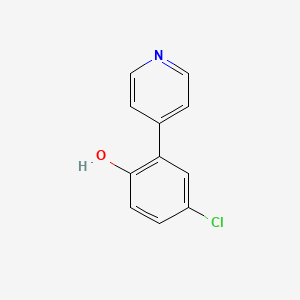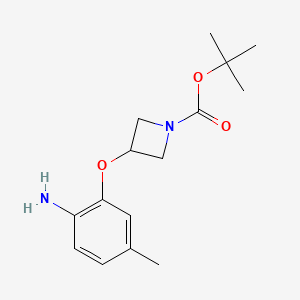
2-Amino-5-(cyclopropylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It belongs to the class of benzamide derivatives, which are known for their diverse biological and pharmacological activities. Benzamides are widely used in various fields, including medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of 2-Amino-5-(cyclopropylmethoxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the reduction of 2-nitro-3-methyl benzoic acid, followed by chlorination, esterification, and ammonolysis reactions . This multi-step process is suitable for industrial production due to its high yield and mild reaction conditions.
Analyse Chemischer Reaktionen
2-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: Direct condensation with carboxylic acids and amines can form amide bonds.
Common reagents used in these reactions include Lewis acids, reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(cyclopropylmethoxy)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to bind to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells. The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(cyclopropylmethoxy)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-bromobenzamide: This compound has similar structural features but contains a bromine atom instead of a cyclopropylmethoxy group.
2,3-Dimethoxybenzamide: This derivative has methoxy groups at the 2 and 3 positions, providing different chemical and biological properties.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group at the 3 position and a methyl group at the 2 position, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzamide derivatives.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-amino-5-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) |
InChI-Schlüssel |
QTGQDDFHJRVEMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC(=C(C=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)




![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)

